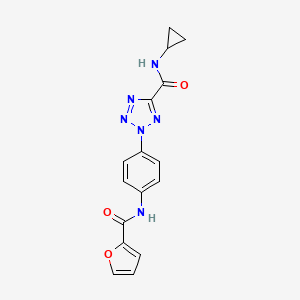![molecular formula C18H19FN2O2 B2506636 N-[(1S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-N-[(4-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide CAS No. 2411180-20-4](/img/structure/B2506636.png)
N-[(1S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-N-[(4-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-N-[(4-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide is a synthetic organic compound featuring a fluorine atom, a tetrahydronaphthalene moiety, and an oxazole derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-N-[(4-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide typically involves:
Starting Material: : The initial step often utilizes (1S)-7-Fluoro-1,2,3,4-tetrahydronaphthalene as the starting material.
Oxazole Formation: : Formation of the oxazole ring, generally through cyclization reactions involving suitable precursors.
Linkage: : The final step involves coupling the oxazole derivative to the fluorinated tetrahydronaphthalene core, employing reagents such as amides or amines under controlled conditions (e.g., temperature, pH).
Industrial Production Methods
For industrial scale production, the process may involve:
Batch or Continuous Flow Reactors: : Ensuring efficient mixing and reaction time.
Optimized Catalysts: : Use of specific catalysts to enhance reaction rates and yields.
Purification Techniques: : Including crystallization, chromatography, and distillation to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions such as:
Oxidation: : Introducing an oxygen atom to form more oxidized derivatives.
Reduction: : Involves addition of hydrogen or removal of oxygen to produce reduced forms.
Substitution: : Fluorine atom or other substituents can be replaced by different groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogen gas with catalysts like palladium on carbon (Pd/C).
Substitution: : Halogenated solvents and bases such as potassium carbonate.
Major Products Formed
These reactions lead to a variety of products including fluorinated alcohols, amines, and substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications across different domains:
Chemistry: : Utilized as a precursor in organic synthesis and in studying reaction mechanisms.
Biology: : Investigated for its potential interactions with biological targets, impacting cellular processes.
Medicine: : Explored for therapeutic potential in treating diseases due to its unique bioactivity.
Industry: : Employed in the development of novel materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action typically involves:
Molecular Targets: : Interacting with specific enzymes or receptors.
Pathways Involved: : Modulating signaling pathways, such as those involving kinases or G-protein-coupled receptors (GPCRs).
Comparación Con Compuestos Similares
When comparing N-[(1S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-N-[(4-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide with other similar compounds:
Structural Uniqueness: : The combination of fluorinated tetrahydronaphthalene and oxazole moieties is relatively rare.
Similar Compounds: : Includes derivatives like tetrahydronaphthalenes and oxazoles with different substituents.
Conclusion
This compound stands out due to its intricate structure and multifaceted applications. This detailed exploration highlights its synthetic strategies, chemical behaviors, and potential in various scientific realms.
Propiedades
IUPAC Name |
N-[(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-N-[(4-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-3-18(22)21(10-16-12(2)11-23-20-16)17-6-4-5-13-7-8-14(19)9-15(13)17/h3,7-9,11,17H,1,4-6,10H2,2H3/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJJLAXJQBWZKT-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CON=C1CN(C2CCCC3=C2C=C(C=C3)F)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CON=C1CN([C@H]2CCCC3=C2C=C(C=C3)F)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(tert-butylsulfanyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2506556.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione](/img/new.no-structure.jpg)
![4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2506561.png)


![3'-(3,4-Dichlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2506565.png)




![(2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2506572.png)

![2-cyano-N'-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide](/img/structure/B2506576.png)
